N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c1-22-14(10-2-3-10)8-12(21-22)9-20-15(23)11-4-6-13(7-5-11)24-16(17,18)19/h4-8,10H,2-3,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFISNUSXZEFOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps. One common approach includes the formation of the pyrazole ring, followed by the introduction of the cyclopropyl group and the trifluoromethoxybenzamide moiety. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation via reagents like potassium permanganate (KMnO₄) , forming reactive intermediates. This reaction likely targets the pyrazole ring or aromatic system, though specific oxidation products are not explicitly detailed in available literature.
Reduction Reactions
Reduction using lithium aluminum hydride (LiAlH₄) is noted, though the exact sites of reduction (e.g., amide carbonyl or trifluoromethoxy group) remain unclear. Such transformations typically alter the compound’s lipophilicity and electronic properties.
Coupling Reactions
Suzuki-Miyaura cross-coupling is employed in synthesis pathways involving the pyrazole moiety. For example, palladium catalysts (e.g., XPhos Pd G2) enable bond formation between aromatic systems, as evidenced in related pyrazole derivatives .
Amide Formation
The benzamide core is synthesized via oxalyl chloride and carbodiimide coupling agents (e.g., DMAP, DIEA). This step involves activation of the carboxylic acid group to facilitate amide bond formation .
Key Steps
-
Pyrazole Ring Synthesis : Formation of the 5-cyclopropyl-1-methyl-1H-pyrazol-3-yl moiety, potentially via cyclopropanation or condensation reactions.
-
Benzamide Core Activation : Use of oxalyl chloride to convert carboxylic acids to acid chlorides, followed by coupling with amines .
-
Cross-Coupling : Palladium-catalyzed reactions to link aromatic fragments (e.g., trifluoromethoxybenzene) .
Reaction Conditions
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Amide Formation | Oxalyl chloride, DMAP, DIEA | DMF/DCM, 0°C to rt | Activated benzamide intermediate |
| Suzuki Coupling | XPhos Pd G2 catalyst | Dioxane, K₃PO₄ (aq.), 80°C, overnight | Cross-coupled aromatic product |
Oxidation and Reduction
-
Oxidation : KMnO₄ may oxidize the pyrazole ring or benzamide carbonyl, though regioselectivity data is lacking.
-
Reduction : LiAlH₄ likely targets the amide carbonyl, converting it to a primary amine, but this requires experimental validation.
Coupling Efficiency
Suzuki coupling in related pyrazole systems achieves moderate yields (e.g., 25.6% in one instance), emphasizing the need for optimized catalyst loadings and solvents .
Challenges and Considerations
-
Regioselectivity : The cyclopropyl and trifluoromethoxy substituents may direct reactivity in substitution or coupling reactions.
-
Stability : The trifluoromethoxy group’s strong electron-withdrawing effect could influence reaction outcomes (e.g., activating or deactivating aromatic rings).
-
Purification : The compound’s molecular complexity necessitates advanced chromatographic techniques (e.g., reverse-phase HPLC with TFA additives) .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a unique molecular structure, which includes a cyclopropyl group and a pyrazole moiety. Its molecular formula is with a molecular weight of approximately 339.31 g/mol . The trifluoromethoxy group enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications.
Anti-inflammatory Activity
Preliminary studies suggest that N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide may exhibit anti-inflammatory properties. It has been shown to inhibit certain enzymes involved in inflammatory pathways, making it a potential candidate for treating inflammatory diseases .
Anticancer Potential
Research indicates that this compound may have anticancer properties, particularly through its ability to interfere with cancer cell proliferation and survival pathways. Mechanistic studies are ongoing to elucidate its exact mode of action against various cancer types .
Neurological Applications
The pyrazole moiety is known for its neuroprotective effects, which could make this compound useful in treating neurological disorders such as epilepsy or neurodegenerative diseases. Its ability to modulate neurotransmitter systems is an area of active investigation .
Case Studies
Several case studies have explored the efficacy of compounds similar to this compound:
Mechanism of Action
The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-((3-methyl-1H-pyrazol-1-yl)methyl)acetamide
- N-((5-methyl-1H-pyrazol-1-yl)methyl)acetamide
Uniqueness
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical properties and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Biological Activity
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 369.4 g/mol
- CAS Number : 1795304-63-0
The compound features a pyrazole ring substituted with a cyclopropyl group, combined with a benzamide moiety that includes a trifluoromethoxy group. This unique structure is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including various enzymes and receptors. The incorporation of the trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its binding affinity and bioavailability.
Antiparasitic Activity
Research indicates that derivatives of this compound exhibit significant antiparasitic properties. For example, related compounds have shown potent activity against various parasitic infections with effective concentrations (EC) in the low micromolar range.
| Compound | EC (μM) | Activity Type |
|---|---|---|
| 10a | 0.025 | Antiparasitic |
| 10g | 0.064 | Antiparasitic |
| 10v | 0.010 | Antiparasitic |
The presence of the cyclopropyl group has been linked to maintaining or enhancing antiparasitic activity, as seen in studies where modifications to the molecular structure were systematically evaluated .
Cannabinoid Receptor Interaction
Another area of interest is the compound's interaction with cannabinoid receptors. Studies have shown that similar pyrazole derivatives can modulate cannabinoid type 1 (CB1) receptor activity, which is crucial for various physiological processes including pain sensation and appetite regulation.
Study on Metabolic Stability
A study investigating the metabolic stability of related pyrazole compounds revealed that the introduction of specific substituents significantly affected their stability in human liver microsomes. For instance, compounds with an N-cyclopropyl group displayed enhanced metabolic degradation, suggesting a need for careful optimization in drug design .
Efficacy in Reducing Serum Lipids
In another case study focusing on metabolic syndrome, a derivative of this compound exhibited outstanding efficacy in reducing serum lipid parameters compared to clinical references. This highlights its potential therapeutic applications beyond antiparasitic effects .
Q & A
Q. What are the optimal synthetic routes for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the preparation of the pyrazole core. For example, cyclopropyl-substituted pyrazole intermediates can be synthesized via cyclocondensation reactions using hydrazine derivatives and β-keto esters. The trifluoromethoxy benzamide moiety is introduced via coupling reactions, such as amidation using activated acyl chlorides (e.g., 4-(trifluoromethoxy)benzoyl chloride) under basic conditions (e.g., potassium carbonate in acetonitrile) . Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC.
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- FTIR : Confirm the presence of the amide carbonyl stretch (~1650 cm⁻¹) and trifluoromethoxy group vibrations (~1250–1150 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyrazole methyl group at δ 3.5–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and purity .
Advanced Research Questions
Q. How can molecular docking studies predict the biological targets of this compound?
- Methodological Answer :
- Target Selection : Prioritize receptors with known affinity for pyrazole/benzamide scaffolds (e.g., kinases, GPCRs) using databases like PDB or ChEMBL.
- Docking Workflow : Use software like AutoDock Vina or Schrödinger Suite. Prepare the ligand (protonation states, energy minimization) and receptor (hydration, grid box centered on active sites). Validate the protocol with co-crystallized ligands .
- Analysis : Focus on binding energy scores (< -8 kcal/mol suggests strong affinity) and hydrogen-bonding interactions with catalytic residues .
Q. What strategies address low solubility during in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to maintain compound stability .
- Structural Analogues : Replace the trifluoromethoxy group with a sulfone or methylsulfonyl group to enhance hydrophilicity while retaining activity .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
Q. How can discrepancies in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., ATP levels for viability assays).
- Metabolic Stability Testing : Use liver microsomes to identify metabolite interference .
- Orthogonal Validation : Cross-check results with alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Experimental Design Considerations
Q. What in silico tools are suitable for optimizing the compound’s pharmacokinetic profile?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to assess logP (target ≤3), PSA (<140 Ų), and CYP450 inhibition risks .
- QSAR Models : Train models on pyrazole derivatives to correlate structural features (e.g., cyclopropyl size) with permeability .
Q. How can regioselectivity challenges during pyrazole functionalization be mitigated?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
